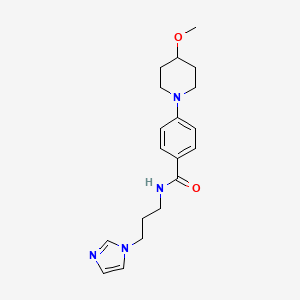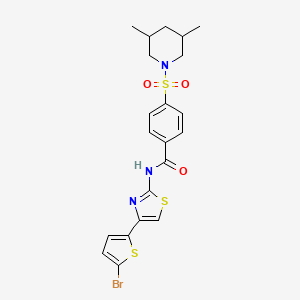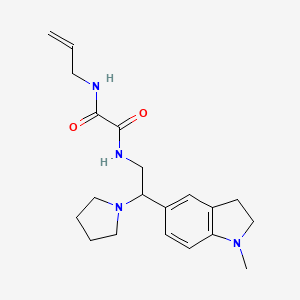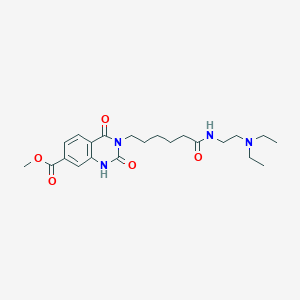
N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide” is a compound with the molecular formula C19H26N4O2 and a molecular weight of 342.443. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, a key component of this compound, is known as 1,3-diazole. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Kinase Inhibition and Anti-inflammatory Activity
Imidazole derivatives have been synthesized and evaluated for their potential in treating inflammation and pain, as well as for their kinase inhibition activity. Certain compounds demonstrated good anti-inflammatory and analgesic activities, as well as significant in vitro activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, specific compounds exhibited considerable inhibition against CDK-5 and CDK-1, indicating their potential therapeutic application in diseases where these kinases play a critical role (Sondhi et al., 2006).
Anticonvulsant Activity
Some omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown promising anticonvulsant activity. The structure-activity relationship of these compounds revealed that specific substitutions on the phenyl ring significantly impact their efficacy against seizures induced by maximal electroshock (MES). This suggests that certain imidazole derivatives could be potential candidates for developing new anticonvulsant drugs (Aktürk et al., 2002).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has identified compounds with significant cardiac electrophysiological activity. These substances have shown potency in vitro comparable to known selective class III agents, suggesting their utility in treating arrhythmias. The imidazol-1-yl moiety within these compounds appears to be an effective group for eliciting class III electrophysiological activity, pointing to a new avenue for developing heart rhythm management medications (Morgan et al., 1990).
Antimicrobial and Antioxidant Activities
Imidazole derivatives have also been identified with potential antimicrobial and antioxidant activities. A study focusing on benzamide and related compounds isolated from Streptomyces species highlighted their efficacy against various microbial strains and their antioxidant properties. These findings underscore the versatility of imidazole derivatives in developing new antimicrobial and antioxidant agents, which can be crucial for pharmaceutical applications (Yang et al., 2015).
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-7-12-23(13-8-18)17-5-3-16(4-6-17)19(24)21-9-2-11-22-14-10-20-15-22/h3-6,10,14-15,18H,2,7-9,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVNOQGZVBXHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)
![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)



![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)


